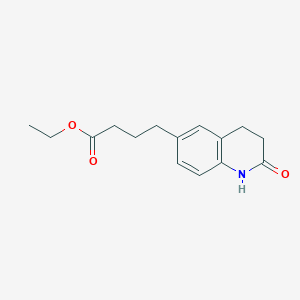
Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline moiety fused with a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and esterification reactions. One common method involves the use of aromatic amines and diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether, and the product is obtained through a one-pot reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit phosphodiesterase III A (PDE3A), leading to various biological effects such as vasodilation and antithrombotic properties . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate can be compared with other quinoline derivatives such as:
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Ciprofloxacin: A well-known antibiotic with a quinoline core.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
64462-87-9 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC名 |
ethyl 4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)5-3-4-11-6-8-13-12(10-11)7-9-14(17)16-13/h6,8,10H,2-5,7,9H2,1H3,(H,16,17) |
InChIキー |
WTAGHLWTRGFUDV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCC1=CC2=C(C=C1)NC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




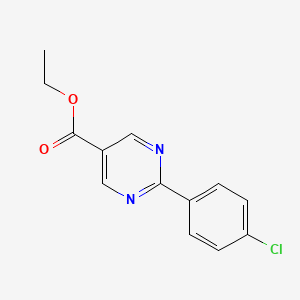

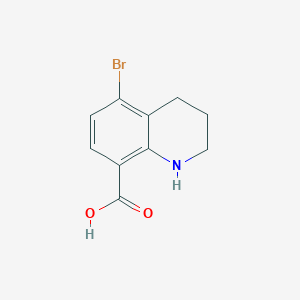
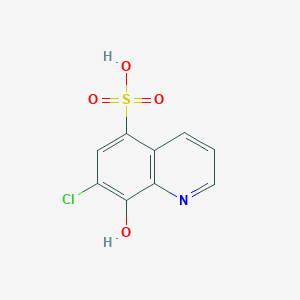
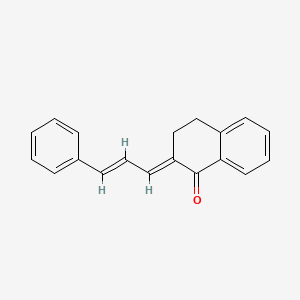

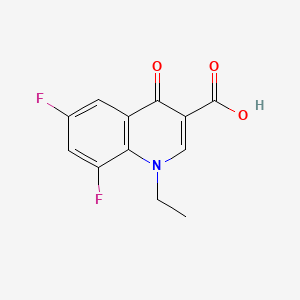


![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)
